molecular formula C12H11NO2S B6144596 2-(4-ethylphenyl)-1,3-thiazole-4-carboxylic acid CAS No. 847744-15-4

2-(4-ethylphenyl)-1,3-thiazole-4-carboxylic acid

Cat. No.: B6144596
CAS No.: 847744-15-4
M. Wt: 233.29 g/mol
InChI Key: OKIXVEUDAQRHLQ-UHFFFAOYSA-N
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Description

2-(4-ethylphenyl)-1,3-thiazole-4-carboxylic acid is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of an ethyl group attached to the phenyl ring, which is further connected to the thiazole ring through a carboxylic acid group. Thiazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylphenyl)-1,3-thiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-ethylbenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone, which is then cyclized using a suitable acid catalyst to yield the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-(4-ethylphenyl)-1,3-thiazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted thiazole derivatives, which can exhibit different biological activities and chemical properties .

Scientific Research Applications

2-(4-ethylphenyl)-1,3-thiazole-4-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-ethylphenyl)-1,3-thiazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

2-(4-ethylphenyl)-1,3-thiazole-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, pharmacokinetics, and therapeutic applications, supported by relevant case studies and research findings.

The primary target of this compound is the receptor-type tyrosine-protein phosphatase beta . The interaction with this target is believed to influence various cellular processes, including cell growth and differentiation. The compound's mode of action may lead to alterations in the enzyme’s activity, impacting biochemical pathways associated with these processes.

Pharmacokinetics

Pharmacokinetic properties play a crucial role in the bioavailability of this compound. Factors such as solubility, stability in physiological conditions, and metabolic pathways are essential for its efficacy in biological systems. The compound's stability can be influenced by environmental factors like pH, which can affect its reactivity and interaction with biological targets.

Biological Activities

The compound has been investigated for various biological activities:

  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against several pathogens.
  • Antifungal Activity : Research indicates that thiazole derivatives exhibit antifungal properties, making them candidates for further development as antifungal agents .
  • Anticancer Potential : The compound has shown promise as an anticancer agent. In vitro studies have demonstrated cytotoxic effects on various cancer cell lines, indicating its potential role in cancer therapy .

Case Studies and Research Findings

Several studies have explored the biological activity of thiazole derivatives similar to this compound:

  • Antitumor Activity : A study found that thiazole compounds exhibited significant antiproliferative activity against melanoma and prostate cancer cells. The structure-activity relationship (SAR) indicated that specific modifications enhanced their anticancer effects .
  • Fungicidal Activity : Another investigation revealed that certain thiazole derivatives displayed good fungicidal activity at concentrations as low as 50 µg/mL against various fungal strains .
  • Toxicological Studies : Toxicity assessments using zebrafish models indicated concentration-dependent developmental defects caused by similar thiazole compounds. These findings underscore the importance of understanding the safety profile of these compounds before clinical application .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialPotential activity against various pathogens
AntifungalEffective at 50 µg/mL against multiple fungi
AnticancerCytotoxic effects on cancer cell lines
Developmental ToxicityConcentration-dependent defects in zebrafish

Properties

IUPAC Name

2-(4-ethylphenyl)-1,3-thiazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S/c1-2-8-3-5-9(6-4-8)11-13-10(7-16-11)12(14)15/h3-7H,2H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKIXVEUDAQRHLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC(=CS2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501253673
Record name 4-Thiazolecarboxylic acid, 2-(4-ethylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501253673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847744-15-4
Record name 4-Thiazolecarboxylic acid, 2-(4-ethylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=847744-15-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Thiazolecarboxylic acid, 2-(4-ethylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501253673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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